Cas no 1250544-65-0 (N-(Thiophen-2-ylmethyl)cyclobutanamine)

N-(Thiophen-2-ylmethyl)cyclobutanamine is a heterocyclic amine compound featuring a cyclobutane ring linked to a thiophene moiety via a methylene bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The thiophene ring enhances aromatic character and potential for π-stacking interactions, while the cyclobutane scaffold offers conformational rigidity. Its balanced lipophilicity and molecular weight suggest favorable bioavailability for drug development applications. The compound's synthetic versatility allows for further functionalization at both the amine and thiophene positions, enabling diverse derivatization pathways. Careful handling is recommended due to the reactivity of the secondary amine group.
N-(Thiophen-2-ylmethyl)cyclobutanamine structure
1250544-65-0 structure
Product Name:N-(Thiophen-2-ylmethyl)cyclobutanamine
CAS No:1250544-65-0
MF:C9H13NS
MW:167.27122092247
CID:5049050
Update Time:2025-10-29

N-(Thiophen-2-ylmethyl)cyclobutanamine Chemical and Physical Properties

Names and Identifiers

    • N-(thiophen-2-ylmethyl)cyclobutanamine
    • N-(Thiophen-2-ylmethyl)cyclobutanamine
    • Inchi: 1S/C9H13NS/c1-3-8(4-1)10-7-9-5-2-6-11-9/h2,5-6,8,10H,1,3-4,7H2
    • InChI Key: OJKQVPOUUMPMLQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • XLogP3: 1.9
  • Topological Polar Surface Area: 40.3

N-(Thiophen-2-ylmethyl)cyclobutanamine Security Information

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Additional information on N-(Thiophen-2-ylmethyl)cyclobutanamine

N-(Thiophen-2-ylmethyl)cyclobutanamine: A Comprehensive Overview of CAS No. 1250544-65-0

N-(Thiophen-2-ylmethyl)cyclobutanamine (CAS No. 1250544-65-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with N-(Thiophen-2-ylmethyl)cyclobutanamine.

The chemical structure of N-(Thiophen-2-ylmethyl)cyclobutanamine consists of a cyclobutylamine moiety linked to a thiophene ring through a methylene bridge. The cyclobutylamine group is known for its ability to form stable amine derivatives, while the thiophene ring provides aromatic stability and additional functional groups for further modification. This combination of structural elements imparts unique chemical and biological properties to the compound.

One of the key aspects of N-(Thiophen-2-ylmethyl)cyclobutanamine is its synthesis. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of thiophene-2-carbaldehyde with cyclobutanamine in the presence of a suitable reducing agent. This method yields high purity N-(Thiophen-2-ylmethyl)cyclobutanamine with good yields. Another approach involves the use of transition metal-catalyzed coupling reactions, which can provide more efficient and scalable synthesis pathways.

In terms of biological activity, N-(Thiophen-2-ylmethyl)cyclobutanamine has been studied for its potential as a modulator of various biological targets. Recent research has shown that this compound exhibits significant activity against certain types of cancer cells. For instance, studies have demonstrated that N-(Thiophen-2-ylmethyl)cyclobutanamine can induce apoptosis in human breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

The pharmacological profile of N-(Thiophen-2-ylmethyl)cyclobutanamine has also been investigated in preclinical studies. These studies have highlighted its favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. Furthermore, the compound has shown promising results in animal models of various diseases, suggesting its potential for further development as a therapeutic agent.

In addition to its direct biological effects, N-(Thiophen-2-ylmethyl)cyclobutanamine has been used as a building block in the synthesis of more complex molecules with enhanced biological activities. For example, researchers have synthesized derivatives of this compound by introducing additional functional groups or modifying the existing structure. These derivatives have shown improved potency and selectivity against specific targets, opening up new avenues for drug discovery and development.

The structural flexibility and chemical versatility of N-(Thiophen-2-ylmethyl)cyclobutanamine make it an attractive candidate for further exploration in medicinal chemistry. Ongoing research is focused on optimizing its structure to enhance its therapeutic potential while minimizing side effects. Computational methods, such as molecular docking and molecular dynamics simulations, are being employed to predict the binding modes and interactions of this compound with various biological targets.

In conclusion, N-(Thiophen-2-ylmethyl)cyclobutanamine (CAS No. 1250544-65-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an important molecule for further investigation and development. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic applications of this compound will be uncovered, potentially leading to the discovery of novel drugs for treating various diseases.

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